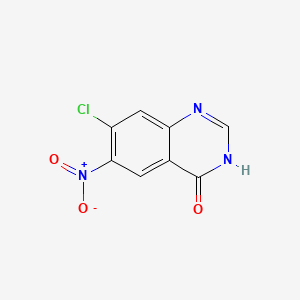

7-Chloro-6-nitroquinazolin-4(3H)-one

Description

The exact mass of the compound 7-Chloro-6-nitroquinazolin-4(3H)-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 7-Chloro-6-nitroquinazolin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Chloro-6-nitroquinazolin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-chloro-6-nitro-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClN3O3/c9-5-2-6-4(1-7(5)12(14)15)8(13)11-3-10-6/h1-3H,(H,10,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URDYTQYZXZKBQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1[N+](=O)[O-])Cl)N=CNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90498376 | |

| Record name | 7-Chloro-6-nitroquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90498376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53449-14-2 | |

| Record name | 7-Chloro-6-nitro-4(3H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53449-14-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chloro-6-nitroquinazoline-4-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053449142 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Chloro-6-nitroquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90498376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-chloro-6-nitroquinazolin-4(1H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.203.421 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 7-Chloro-6-nitroquinazolin-4(3H)-one

Executive Summary

7-Chloro-6-nitroquinazolin-4(3H)-one is a pivotal intermediate in medicinal chemistry, most notably serving as a cornerstone for the synthesis of second-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors like afatinib and dacomitinib.[1] The efficacy and cost of these targeted anticancer agents are directly influenced by the efficiency and scalability of the synthetic route to this key building block. This guide provides a detailed, in-depth exploration of the robust two-step synthesis of 7-chloro-6-nitroquinazolin-4(3H)-one, commencing from 2-amino-4-chlorobenzoic acid. By integrating mechanistic rationale with field-proven protocols, this document serves as a comprehensive resource for researchers, chemists, and process development professionals aiming to master this critical synthesis.

Introduction: The Strategic Importance of the Quinazolinone Core

The quinazolinone scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2] The specific substitution pattern of 7-chloro-6-nitroquinazolin-4(3H)-one makes it an ideal precursor for creating complex, targeted therapies. The synthesis from readily available 2-amino-4-chlorobenzoic acid is a common and practical approach. This guide delineates a process optimized for high yield and purity, addressing common challenges and emphasizing the chemical principles that govern the transformation.

Overall Synthetic Strategy

The transformation of 2-amino-4-chlorobenzoic acid into 7-chloro-6-nitroquinazolin-4(3H)-one is efficiently achieved in a two-step sequence. This strategy is both convergent and practical for scaling.

-

Step 1: Cyclocondensation. The initial step involves the formation of the quinazolinone ring system via a cyclocondensation reaction between 2-amino-4-chlorobenzoic acid and formamide. This reaction, a variation of the Niementowski synthesis, yields the intermediate, 7-chloroquinazolin-4(3H)-one.[3][4]

-

Step 2: Electrophilic Nitration. The intermediate is then subjected to electrophilic aromatic substitution using a nitrating mixture of concentrated nitric and sulfuric acids. This selectively installs a nitro group at the C6 position to yield the final product.[3]

Caption: Overall two-step synthesis pathway.

Part 1: Synthesis of 7-Chloroquinazolin-4(3H)-one

Mechanistic Rationale and Experimental Causality

The formation of the quinazolinone ring is achieved by heating the starting anthranilic acid derivative with an excess of formamide.[4] Formamide serves a dual purpose in this reaction:

-

C1 Source: It provides the N1 and C2 atoms required to complete the heterocyclic ring. The reaction proceeds via an initial formylation of the amino group, followed by an intramolecular cyclization and dehydration.[5]

-

Solvent: As a high-boiling point (210 °C), polar solvent, it facilitates the dissolution of the starting material and provides the necessary thermal energy to drive the reaction, which typically requires temperatures of 160 °C or higher.[3]

Using a hydrothermal autoclave reactor has been shown to improve this step, allowing for a reduction in the required excess of formamide and achieving yields over 90% with high purity, often precluding the need for extensive purification.[1]

Detailed Experimental Protocol: Cyclocondensation

Protocol Warning: This procedure involves high temperatures. Conduct in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including heat-resistant gloves.

-

Reactor Setup: To a clean, dry hydrothermal autoclave reactor (or a round-bottom flask equipped with a reflux condenser and heating mantle), add 2-amino-4-chlorobenzoic acid.

-

Reagent Addition: Add formamide. A molar ratio of 1:8 (acid:formamide) has been shown to be effective.[1]

-

Reaction Conditions: Seal the reactor (if using an autoclave) or begin heating the flask under reflux. Heat the mixture to 160 °C and maintain this temperature with vigorous stirring.[3]

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: After completion, cool the reaction mixture to room temperature. The product often precipitates upon cooling.

-

Isolation: Pour the cooled mixture into cold water. Collect the precipitated solid by vacuum filtration.

-

Washing: Wash the solid thoroughly with cold water to remove residual formamide, followed by a wash with a cold, non-polar solvent like hexane to aid in drying.

-

Drying: Dry the isolated white to off-white solid under vacuum to yield 7-chloroquinazolin-4(3H)-one.

Data Presentation: Reagents and Conditions

| Parameter | Value | Rationale / Notes |

| Starting Material | 2-Amino-4-chlorobenzoic Acid | Substrate for cyclization. |

| Reagent/Solvent | Formamide | Serves as both C1 source and high-boiling solvent.[5] |

| Molar Ratio | 1 : 8 (Acid : Formamide) | An optimized ratio to drive the reaction to completion.[1] |

| Temperature | 160 °C | Sufficient thermal energy for cyclization and dehydration.[3] |

| Reaction Time | 2-4 hours | Varies based on scale; monitor by TLC for completion. |

| Typical Yield | >90% | High yields are achievable with optimized conditions.[1] |

Part 2: Synthesis of 7-Chloro-6-nitroquinazolin-4(3H)-one

Mechanistic Rationale and Experimental Causality

This step is a classic electrophilic aromatic substitution. The key is the generation of the highly electrophilic nitronium ion (NO₂⁺).

-

Nitronium Ion Generation: Concentrated sulfuric acid is a stronger acid than nitric acid. It protonates nitric acid, which then loses a molecule of water to form the nitronium ion, the active electrophile in the reaction.[6]

-

Regioselectivity: The quinazolinone ring system directs the incoming electrophile. The nitration occurs at the C6 position of the benzo-ring. This is a known substitution pattern for quinazolines, where positions 6 and 8 are generally the most reactive towards electrophiles.[2]

-

Temperature Control: Nitration reactions are highly exothermic and can be explosive if not controlled. Maintaining a low temperature (0-10 °C) during the addition of the nitrating mixture is critical to prevent the formation of byproducts and ensure safety.[3][6]

An alternative to fuming nitric acid is the use of sodium nitrate (NaNO₃) in sulfuric acid, which can offer better handling and control while still effectively generating the necessary nitronium ion.[1]

Detailed Experimental Protocol: Nitration

Protocol Warning: This procedure involves highly corrosive and strong oxidizing acids. It is extremely exothermic. MUST be performed in a chemical fume hood with appropriate PPE, including an acid-resistant apron, gloves, and face shield. An ice bath for emergency cooling must be readily available.[7][8][9]

-

Reactor Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add the 7-chloroquinazolin-4(3H)-one intermediate.

-

Acid Addition: Cool the flask in an ice bath to 0-5 °C. Slowly and carefully add concentrated sulfuric acid with constant stirring, ensuring the temperature does not exceed 10 °C.[6]

-

Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.[6] (Alternatively, use NaNO₃ in H₂SO₄[1]).

-

Nitration: Add the prepared nitrating mixture dropwise to the solution of the intermediate in sulfuric acid. CRITICAL: Maintain the reaction temperature between 0-5 °C throughout the addition.[6]

-

Reaction: After the addition is complete, allow the mixture to stir at low temperature for 1-2 hours, monitoring by TLC.

-

Quenching: Carefully and slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This will precipitate the crude product and dilute the strong acids.

-

Isolation: Collect the yellow precipitate by vacuum filtration.

-

Washing: Wash the solid extensively with cold water until the filtrate is neutral (pH ~7) to remove all residual acid.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as acetone or acetic acid, to achieve high purity (>99%).[1][10]

-

Drying: Dry the purified yellow solid under vacuum.

Integrated Experimental Workflow and Safety

The overall process requires careful planning and execution, especially concerning the handling of hazardous materials.

Caption: Integrated experimental workflow from start to finish.

Hazard Management

| Reagent | Hazard | Safety Precaution |

| Formamide | Teratogen, Irritant | Handle in a fume hood. Avoid inhalation and skin contact. |

| Conc. Sulfuric Acid | Severely Corrosive, Dehydrating Agent, Exothermic with Water | Always wear a face shield, gloves, and apron. Add acid to water/ice, never the reverse.[11] |

| Conc. Nitric Acid | Severely Corrosive, Strong Oxidizer, Toxic Fumes | Handle only in a fume hood. Keep away from combustible materials. Reacts violently with many organic compounds.[7][12] |

Conclusion

The synthesis of 7-chloro-6-nitroquinazolin-4(3H)-one from 2-amino-4-chlorobenzoic acid is a robust and scalable two-step process that is fundamental to the production of important pharmaceuticals. Success hinges on a clear understanding of the underlying reaction mechanisms and meticulous control over experimental parameters, particularly temperature during the nitration stage. By following the detailed protocols and safety guidelines outlined in this guide, researchers and drug development professionals can confidently and efficiently produce this high-value chemical intermediate.

References

-

ResearchGate. Strategies for the preparation of quinazolinones by formamide. Available from: [Link]

-

Synthesis of quinazolinones from reaction of formamide with anthranilic acids. Available from: [Link]

-

Al-Suwaidan, I. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 796. Available from: [Link]

-

Taylor & Francis Online. Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Available from: [Link]

-

Arachchige, P. T. K., & Yi, C. S. (2019). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. Organic Letters, 21(9), 3333–3337. Available from: [Link]

-

Daina, A., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules, 28(19), 6799. Available from: [Link]

-

University of California, Riverside EH&S. NITRIC ACID SAFETY. Available from: [Link]

-

Columbus Chemical. Sulfuric Acid / Nitric Acid 98.8 : 1.2 Safety Data Sheet. Available from: [Link]

-

VelocityEHS. Nitric Acid Safety Tips & Health Hazards. (2015). Available from: [Link]

-

Quora. What safety precautions should I take when handling nitric acid? Available from: [Link]

-

ResearchGate. Nitration of 4(3H)-quinazolinone 39. Available from: [Link]

-

Perjesi, P., et al. (2008). The use of formamidine protection for the derivatization of aminobenzoic acids. Tetrahedron, 64(47), 10696-10702. Available from: [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. A new cinnoline synthesis. Part IV. Nitration and sulphonation of chloro-(5,6,7,8). Available from: [Link]

-

Huyen, D. N. S., et al. IMPROVE THE SYNTHESIS PROCESS OF 7-CHLORO-6-NITROQUINAZOLIN-4(3H)-ONE AS A RAW MATERIAL INTERMEDIATES IN THE PREPARATION OF SECOND-GENERATION EGFR TYROSINE KINASE INHIBITORS. Tạp chí Y Dược học, 17(2). Available from: [Link]

-

The use of formamidine protection for the derivatization of aminobenzoic acids. Available from: [Link]

-

Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. (2021). Molecules, 26(23), 7335. Available from: [Link]

-

Royal Society of Chemistry. Influence of degraded 1,4-dioxane on the formylation of para-aminobenzoic acid. Available from: [Link]

-

ResearchGate. Route A: Synthesis of 7-bromo-6-chloroquinazolin-4(3H)-one. Available from: [Link]

-

PubChem. 7-Chloro-6-nitro-4-quinazolinol. Available from: [Link]

- Google Patents. CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline.

-

ResearchGate. Synthesis of new para-aminobenzoic acid derivatives, in vitro biological evaluation and preclinical validation of DAB-2-28 as a therapeutic option for the treatment of bladder cancer. Available from: [Link]

-

Beilstein Journal of Organic Chemistry. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (2020). Available from: [Link]

-

Acta Crystallographica Section E. 7-Fluoro-6-nitroquinazolin-4(3H)-one. (2010). Available from: [Link]

-

Acta Crystallographica Section E. 4-Amino-2-chlorobenzoic acid. (2011). Available from: [Link]

-

Acta Crystallographica Section E. 2-Amino-4-chlorobenzoic acid. (2011). Available from: [Link]

-

ResearchGate. (PDF) 2-Amino-4-chlorobenzoic acid. Available from: [Link]

-

Molecules. Exploring Quinazoline Nitro-Derivatives as Potential Antichagasic Agents: Synthesis and In Vitro Evaluation. (2021). Available from: [Link]

Sources

- 1. IMPROVE THE SYNTHESIS PROCESS OF 7-CHLORO-6- NITROQUINAZOLIN-4(3H)-ONE AS A RAW MATERIAL INTERMEDIATES IN THE PREPARATION OF SECOND-GENERATION EGFR TYROSINE KINASE INHIBITORS | Publication | Research | Thai Nguyen University of Medicine and Pharmacy [en.tump.edu.vn]

- 2. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. ehs.washington.edu [ehs.washington.edu]

- 8. ehs.com [ehs.com]

- 9. labproinc.com [labproinc.com]

- 10. 7-Fluoro-6-nitroquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 11. columbuschemical.com [columbuschemical.com]

- 12. quora.com [quora.com]

Physicochemical properties of 7-Chloro-6-nitroquinazolin-4(3H)-one

An In-Depth Technical Guide to the Physicochemical Properties of 7-Chloro-6-nitroquinazolin-4(3H)-one

Introduction: Beyond the Structure

7-Chloro-6-nitroquinazolin-4(3H)-one is a substituted quinazolinone, a class of heterocyclic compounds of significant interest in medicinal chemistry.[1][2] Its primary importance lies in its role as a key intermediate in the synthesis of potent pharmaceuticals, most notably Afatinib, an irreversible tyrosine kinase inhibitor used in oncology.[3] The journey from an intermediate to a final Active Pharmaceutical Ingredient (API) is critically dependent on a deep understanding of the intermediate's physicochemical properties. These characteristics—spanning thermal stability, solubility, and ionization behavior—are not mere data points; they are the guiding principles that dictate the efficiency of synthesis, the strategy for purification, and the ultimate quality and safety of the final drug product.[4][5][6][7]

This guide provides a comprehensive analysis of the core physicochemical properties of 7-Chloro-6-nitroquinazolin-4(3H)-one. Moving beyond a simple recitation of data, we will explore the causality behind experimental choices and present self-validating protocols, offering researchers and drug development professionals the field-proven insights necessary for robust process development and optimization.

Part 1: Core Molecular Identity

A precise understanding of a molecule's fundamental properties is the bedrock of all subsequent analysis. 7-Chloro-6-nitroquinazolin-4(3H)-one is a structurally defined organic solid whose identity is confirmed by a consistent set of identifiers and basic physical observations.

The molecule's structure features a bicyclic quinazolinone core, substituted with a strongly electron-withdrawing nitro group at position 6 and a chloro group at position 7. This specific arrangement of functional groups is pivotal, as it profoundly influences the compound's electronic properties, intermolecular interactions, and, consequently, its physical behavior.

Table 1: Core Identifiers and Properties of 7-Chloro-6-nitroquinazolin-4(3H)-one

| Property | Value | Source(s) |

| IUPAC Name | 7-chloro-6-nitro-3H-quinazolin-4-one | [8] |

| Synonyms | 7-Chloro-4-hydroxy-6-nitroquinazoline, 6-Nitro-7-chloro-4-hydroxy quinazoline | [9][10][11] |

| CAS Number | 53449-14-2 | [8][9][12][13] |

| Molecular Formula | C₈H₄ClN₃O₃ | [8][9][12][14] |

| Molecular Weight | 225.59 g/mol | [8][9][12][14] |

| Appearance | Pale Yellow to Light Brown Powder/Solid | [9][10] |

Part 2: Thermal Profile and Stability

The thermal behavior of a pharmaceutical intermediate is a critical parameter that influences everything from reaction conditions and drying procedures to storage and long-term stability. A high melting point is often the first indicator of a stable crystal lattice.

7-Chloro-6-nitroquinazolin-4(3H)-one exhibits a high melting point, with literature values consistently reported above 280°C and as high as 319°C.[9][10] This indicates strong intermolecular forces within its crystal structure, likely driven by hydrogen bonding from the amide group and dipole-dipole interactions from the nitro and carbonyl groups. Such thermal robustness is advantageous, suggesting the material can withstand elevated temperatures during processing without degradation. However, the range in reported values highlights the importance of a precise and standardized measurement method.

Expert Insight: Why Differential Scanning Calorimetry (DSC)?

While traditional capillary melting point apparatus can provide a range, Differential Scanning Calorimetry (DSC) is the superior technique for pharmaceutical development.[15][16] It offers higher precision and yields more information than just the melting temperature (Tₘ). DSC measures the heat flow required to raise a sample's temperature, allowing for the determination of the enthalpy of fusion (ΔHfus)—the energy required to melt the solid. This value is crucial for understanding crystal packing and polymorphism. Furthermore, DSC can detect other thermal events, such as decomposition or phase transitions, which are invisible to simple optical methods.[15][16]

Experimental Protocol: Melting Point Determination by DSC

This protocol describes a self-validating system for the accurate determination of the melting point and heat of fusion.

1. Instrument Calibration:

-

Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium, tin). This step is critical for ensuring the trustworthiness of the data.

2. Sample Preparation:

-

Accurately weigh 3-5 mg of 7-Chloro-6-nitroquinazolin-4(3H)-one into an aluminum DSC pan.

-

Hermetically seal the pan to prevent any loss of material during heating. Prepare an empty, sealed aluminum pan as a reference.

3. DSC Analysis Workflow:

-

Place the sample and reference pans into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen at 20-50 mL/min) to prevent oxidative degradation.[17]

-

Equilibrate the cell at a temperature well below the expected melting point (e.g., 30°C).

-

Execute a heat-cool-heat cycle to erase the sample's prior thermal history.[17]

-

Finally, ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature beyond the melting point (e.g., 350°C).

4. Data Analysis:

-

The melting point (Tₘ) is determined as the onset temperature of the endothermic melting peak.

-

The heat of fusion (ΔHfus) is calculated by integrating the area of the melting peak.[17]

Caption: Workflow for Melting Point Determination by DSC.

Part 3: Ionization Behavior (pKa)

The acid-dissociation constant (pKa) is a fundamental property that governs a molecule's charge state at a given pH. This, in turn, dictates its solubility, lipophilicity, and interactions with other molecules, making pKa a cornerstone of process chemistry and formulation development.[6] For an intermediate like 7-Chloro-6-nitroquinazolin-4(3H)-one, pKa is essential for designing effective extraction and crystallization-based purification protocols.

While no specific experimental pKa value for this compound is readily available in the literature, its structure allows for an expert assessment. The quinazolinone core possesses two key ionizable sites:

-

An acidic proton on the amide nitrogen (N3-H).

-

Basic nitrogen atoms within the pyrimidine ring.

The presence of two potent electron-withdrawing groups (nitro and chloro) on the fused benzene ring will significantly increase the acidity of the N3-H proton (lowering its pKa) by stabilizing the resulting conjugate base. Conversely, these groups will decrease the basicity of the pyrimidine nitrogens. Therefore, the most relevant pKa for purification purposes will likely be the acidic pKa of the N-H group.

Experimental Protocol: pKa Determination by UV-Metric Titration

This method is highly suitable for ionizable compounds that possess a UV chromophore and may have limited solubility, both of which apply to 7-Chloro-6-nitroquinazolin-4(3H)-one. The principle relies on the fact that the ionized and neutral forms of the molecule will have different UV-Vis absorbance spectra. By monitoring this change as a function of pH, the pKa can be accurately determined.[18]

1. Stock Solution Preparation:

-

Prepare a concentrated stock solution of the compound in a water-miscible organic solvent like DMSO.

2. Titration Setup:

-

Use a multi-wavelength UV-Vis spectrophotometer coupled with an automated titrator and pH electrode.

-

Add a small aliquot of the stock solution to a thermostatted vessel containing an aqueous buffer or electrolyte solution to create a dilute solution for analysis.

3. Titration Procedure:

-

Perform a pH titration by adding small, precise volumes of a strong acid (e.g., 0.1 M HCl) to reach the acidic endpoint, followed by titration with a strong base (e.g., 0.1 M KOH) through the expected pKa range to the basic endpoint.

-

Record the full UV-Vis spectrum at each pH increment.

4. Data Analysis:

-

Plot the absorbance at specific wavelengths versus pH. This will generate a sigmoidal curve.

-

The inflection point of this curve corresponds to the pKa of the ionizable group.[18] Sophisticated software can perform multi-component analysis to deconvolve overlapping pKa values if present.

Caption: Relationship between pH, pKa, and molecular species.

Part 4: Solubility Profile

Aqueous and organic solvent solubility are arguably the most critical physicochemical properties in drug development.[19] For an intermediate, solubility dictates the choice of reaction solvents, affects reaction rates in heterogeneous systems, and is the basis for purification by crystallization. Poor solubility can create significant challenges in achieving desired purity and yield on a large scale.

Quantitative solubility data for 7-Chloro-6-nitroquinazolin-4(3H)-one is not widely available, though it is expected to have poor aqueous solubility due to its rigid, planar, and aromatic structure. Determining its thermodynamic equilibrium solubility is therefore essential for process development.

Expert Insight: The "Gold Standard" Shake-Flask Method

The shake-flask method is considered the definitive technique for measuring thermodynamic solubility.[20][21] It determines the saturation concentration of a compound in a solvent at equilibrium. This is distinct from kinetic solubility, which is often measured in high-throughput screens and can overestimate the true equilibrium value. For robust process design, thermodynamic solubility is the required parameter.

Experimental Protocol: Thermodynamic Solubility by Shake-Flask (HPLC-UV)

This protocol ensures that a true equilibrium is achieved and measured accurately.

1. System Preparation:

-

Prepare a series of buffers across the relevant pH range (e.g., pH 1.2, 4.5, and 6.8, as recommended by regulatory guidelines).[22]

-

Also prepare any relevant organic solvents for analysis (e.g., ethanol, acetone, toluene).

2. Equilibration:

-

Add an excess amount of solid 7-Chloro-6-nitroquinazolin-4(3H)-one to a vial containing a known volume of the chosen solvent. The excess solid is crucial to ensure saturation is reached.

-

Seal the vials and place them in a shaker bath thermostatted at a specific temperature (e.g., 25°C or 37°C).

-

Agitate the vials for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-to-equilibrium study is recommended.

3. Sample Analysis:

-

After equilibration, allow the vials to stand, letting the excess solid settle.

-

Carefully withdraw a sample from the supernatant, and immediately filter it through a solvent-compatible 0.22 µm syringe filter to remove all undissolved solids.

-

Dilute the filtered sample with a suitable mobile phase.

-

Quantify the concentration of the dissolved compound using a validated, stability-indicating HPLC-UV method against a calibration curve prepared from known standards.

Caption: Workflow for Shake-Flask Solubility Determination.

Conclusion

7-Chloro-6-nitroquinazolin-4(3H)-one is more than a simple precursor; it is a carefully designed building block whose physical and chemical properties are integral to the successful synthesis of advanced therapeutics. This guide has established its core identity, high thermal stability, and predicted ionization behavior. While literature data on solubility and pKa is sparse, we have provided authoritative, step-by-step protocols that serve as a reliable framework for their experimental determination. By applying these methods, researchers and process chemists can generate the robust data needed to control purification, optimize reaction conditions, and ensure the consistent quality of this vital pharmaceutical intermediate, thereby streamlining the path to life-saving medicines.

References

- Vertex AI Search. (2015). Importance of Physicochemical Properties In Drug Discovery.

- PubMed. (n.d.).

- Drug Discovery. (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery.

- Fiveable. (n.d.). Physicochemical properties | Medicinal Chemistry Class Notes.

- Sigma-Aldrich. (n.d.). 7-Chloro-6-nitro-4(3H)quinazolinone 97.

- Benchchem. (n.d.). An In-depth Technical Guide to the Physicochemical and Biological Profile of 7-Chloro-6-nitroquinoline.

- LookChem. (2023). What are the physicochemical properties of drug?.

- NIH. (2013).

- SlideShare. (2013).

- PubChem. (n.d.). 7-Chloro-6-nitro-4-quinazolinol | C8H4ClN3O3 | CID 135687504.

- Muby Chemicals. (2024). 6-Nitro-7-Chloro-4-Hydroxy quinazoline Manufacturers, with SDS.

- Semantic Scholar. (n.d.). DSC Laboratory Experiment – Determining the Thermal Properties of Organic Hydrocarbons.

- ResearchGate. (2024).

- Computational Chemistry. (2022). Compound solubility measurements for early drug discovery.

- ChemicalBook. (n.d.). 7-CHLORO-6-NITROQUINAZOLIN-4(3H)-ONE.

- Academia.edu. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.

- Organic Chemistry Tutor. (n.d.).

- Lund University Publications. (n.d.).

- World Health Organization. (2018).

- YouTube. (2024). Order of Acidity and PKa in heterocyclic compounds | CSIR NET Dec 2024 Chemistry.

- FULIR. (n.d.). On the basicity of conjugated nitrogen heterocycles in different media.

- ChemicalBook. (n.d.). 4-Quinazolinamine, N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitro- synthesis.

- ResearchGate. (2009). (PDF)

- ResearchGate. (n.d.).

- University of Calgary. (n.d.).

- ChemicalBook. (n.d.). 7-CHLORO-6-NITROQUINAZOLIN-4(3H)-ONE CAS#.

- Oakwood Chemical. (n.d.). 7-Chloro-6-nitroquinazolin-4(3H)-one.

- Alfa Chemistry. (n.d.). Differential Scanning Calorimetry (DSC) Testing.

- Wikipedia. (n.d.). Differential scanning calorimetry.

- ResearchGate. (2024).

- NIH. (n.d.). Synthesis, Anti-microbial and Molecular Docking Studies of Quinazolin-4(3H)

- PubChemLite. (2024). 7-chloro-6-nitro-4-quinazolinol (C8H4ClN3O3).

- Santa Cruz Biotechnology. (n.d.). 7-chloro-6-nitroquinazolin-4(3H)-one.

- India Fine Chemicals. (n.d.). 7-Chloro-6-nitro-4-hydroxyquinazoline.

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 7-Chloro-6-nitro-4-hydroxyquinazoline | 53449-14-2.

- Oriental Journal of Chemistry. (n.d.). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes.

- NIH. (n.d.).

- MDPI. (2022).

- Echemi. (n.d.). 7-Chloro-4-hydroxy-6-nitroquinazoline.

- Amerigo Scientific. (n.d.). 7-Chloro-6-nitro-4(3H)quinazolinone (97%).

- Sarex. (n.d.). 6-Nitro-7-chloro-4-hydroxy quinazoline.

- ChemicalBook. (2024). 6-NITROQUINAZOLIN-4(3H)-ONE | 6943-17-5.

Sources

- 1. Synthesis, Anti-microbial and Molecular Docking Studies of Quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents | MDPI [mdpi.com]

- 3. 6-Nitro-7-chloro-4-hydroxy quinazoline [sarex.com]

- 4. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 5. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 7. What are the physicochemical properties of drug? [lookchem.com]

- 8. 7-Chloro-6-nitro-4-quinazolinol | C8H4ClN3O3 | CID 135687504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. 6-Nitro-7-Chloro-4-Hydroxy quinazoline Manufacturers, with SDS [mubychem.com]

- 11. 7-Chloro-6-nitro-4-hydroxyquinazoline-India Fine Chemicals [indiafinechemicals.com]

- 12. 7-Chloro-6-nitroquinazolin-4(3H)-one [oakwoodchemical.com]

- 13. echemi.com [echemi.com]

- 14. scbt.com [scbt.com]

- 15. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 16. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 17. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]

- 18. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pharmatutor.org [pharmatutor.org]

- 20. researchgate.net [researchgate.net]

- 21. lup.lub.lu.se [lup.lub.lu.se]

- 22. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

An In-Depth Technical Guide to 7-Chloro-6-nitroquinazolin-4(3H)-one: A Key Intermediate in Targeted Cancer Therapy

CAS Number: 53449-14-2 Molecular Formula: C₈H₄ClN₃O₃ Molecular Weight: 225.59 g/mol

Introduction: The Quinazoline Scaffold as a "Privileged Structure" in Drug Discovery

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, has emerged as a "privileged structure" in medicinal chemistry.[1] This scaffold is a cornerstone in the development of a multitude of therapeutic agents due to its versatile biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] 7-Chloro-6-nitroquinazolin-4(3H)-one is a pivotal intermediate, particularly recognized for its essential role in the synthesis of Afatinib, a potent second-generation tyrosine kinase inhibitor.[4] This guide provides a comprehensive technical overview of its synthesis, characterization, and the critical context of its application for researchers and drug development professionals.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties of 7-Chloro-6-nitroquinazolin-4(3H)-one is fundamental for its application in synthesis and drug development.

| Property | Value | Source(s) |

| IUPAC Name | 7-chloro-6-nitro-3H-quinazolin-4-one | [5] |

| Synonyms | 7-Chloro-4-hydroxy-6-nitroquinazoline, 6-Nitro-7-chloro-4-hydroxyquinazoline | [6] |

| Appearance | Pale yellow to light brown solid/powder | |

| Melting Point | 314-319 °C | |

| Molecular Weight | 225.59 | |

| Molecular Formula | C₈H₄ClN₃O₃ | |

| CAS Number | 53449-14-2 |

Spectroscopic Profile

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of 7-Chloro-6-nitroquinazolin-4(3H)-one.

¹H-NMR Spectroscopy (DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| 12.79 | Singlet | -NH (lactam form) |

| 8.52 | Singlet | H-5 |

| 8.21 | Singlet | H-2 |

| 7.82 | Singlet | H-8 |

Note: The -NH proton signal may be broad and its chemical shift can be concentration-dependent.[7]

¹³C-NMR Spectroscopy (DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| 160.7 | C-4 |

| 152.0 | C-2 |

| 149.0 | C-8a |

| 143.5 | C-6 |

| 135.2 | C-7 |

| 128.5 | C-5 |

| 125.6 | C-4a |

| 118.9 | C-8 |

Note: NMR data is based on reported values for compound III in a study by Son et al. (2018).[7]

Infrared (IR) Spectroscopy:

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 | N-H stretching (amide) |

| ~1680 | C=O stretching (amide I) |

| ~1620 | C=N stretching |

| ~1530, ~1350 | NO₂ stretching (asymmetric and symmetric) |

| ~700-800 | C-Cl stretching |

Synthesis of 7-Chloro-6-nitroquinazolin-4(3H)-one

The synthesis of 7-Chloro-6-nitroquinazolin-4(3H)-one is a multi-step process that begins with 2-amino-4-chlorobenzoic acid.[7][8] The following workflow outlines the key transformations.

Caption: General synthetic workflow for 7-Chloro-6-nitroquinazolin-4(3H)-one.

Experimental Protocol: Nitration of 7-Chloroquinazolin-4(3H)-one

This protocol details the critical nitration step to produce the target compound.

Materials:

-

7-Chloroquinazolin-4(3H)-one

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Fuming Nitric Acid (HNO₃)

-

Ice

-

10% Sodium Hydroxide (NaOH) solution

Equipment:

-

Two-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Beaker

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a two-neck round-bottom flask, add 7-Chloroquinazolin-4(3H)-one (1.0 eq) and concentrated sulfuric acid. Cool the mixture to 0°C using an ice bath and stir until the solid dissolves.[7]

-

Nitrating Agent Addition: Slowly add fuming nitric acid dropwise to the reaction mixture while maintaining the temperature at 0°C.[7]

-

Reaction Progression: After the addition is complete, allow the reaction to stir at a slightly elevated temperature (e.g., 30°C) for approximately 1.5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[7]

-

Quenching and Precipitation: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.[9]

-

Neutralization: Slowly add a 10% NaOH solution to the mixture until a precipitate forms, adjusting the pH to approximately 7.[7]

-

Isolation and Purification: Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to yield 7-Chloro-6-nitroquinazolin-4(3H)-one. Further purification can be achieved by recrystallization from a suitable solvent like acetic acid.[10]

Rationale for Experimental Choices:

-

Sulfuric Acid as a Catalyst: Concentrated sulfuric acid protonates nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[9]

-

Regioselectivity of Nitration: The nitration of 4(3H)-quinazolinones typically occurs at the 6-position. The electron-donating nature of the amide nitrogen in the pyrimidine ring directs the electrophilic attack to the fused benzene ring.[2]

Application in Drug Development: The Gateway to Afatinib

7-Chloro-6-nitroquinazolin-4(3H)-one is a crucial intermediate in the synthesis of Afatinib, a second-generation EGFR inhibitor.[4] The subsequent synthetic steps involve the chlorination of the 4-position, followed by nucleophilic substitution to introduce the aniline side chain and further modifications to complete the synthesis of Afatinib.

Caption: The synthetic progression from the title compound to Afatinib.

Mechanism of Action and Signaling Pathway Context

While 7-Chloro-6-nitroquinazolin-4(3H)-one is a non-biologically active intermediate, the quinazoline core it provides is fundamental to the therapeutic action of Afatinib. Afatinib functions as an irreversible inhibitor of the ErbB family of receptor tyrosine kinases, including EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4).[11] It covalently binds to a cysteine residue in the kinase domain of these receptors, leading to their irreversible inactivation.[11]

This inhibition blocks downstream signaling pathways that are critical for cell growth, proliferation, and survival, such as the Ras-Raf-MAPK and PI3K-Akt pathways. In many cancers, particularly non-small cell lung cancer (NSCLC), mutations in EGFR lead to its constitutive activation, driving uncontrolled cell division.[6] By irreversibly blocking this signaling, Afatinib exerts its potent anti-tumor effects.

The EGFR Signaling Cascade

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a complex network that regulates key cellular processes. Its dysregulation is a hallmark of many cancers.

Caption: Simplified EGFR signaling pathway and the point of inhibition by Afatinib.

Safety and Handling

7-Chloro-6-nitroquinazolin-4(3H)-one is classified as hazardous and requires careful handling in a laboratory setting.

-

Hazard Classification: Acutely toxic if swallowed. May cause skin and serious eye irritation.

-

Precautionary Measures: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. Avoid breathing dust. Wash hands thoroughly after handling.

-

First Aid: In case of ingestion, seek immediate medical attention. If on skin, wash with plenty of soap and water. In case of eye contact, rinse cautiously with water for several minutes.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

This information is a summary. Always consult the full Safety Data Sheet (SDS) before handling this compound.

Conclusion

7-Chloro-6-nitroquinazolin-4(3H)-one stands as a testament to the importance of chemical intermediates in the landscape of modern drug discovery. While not a therapeutic agent itself, its role as a key building block for Afatinib places it at a critical juncture in the production of a life-saving medication for cancer patients. A thorough understanding of its synthesis, characterization, and the biological context of its downstream applications is indispensable for scientists and researchers dedicated to advancing the field of oncology and medicinal chemistry. The continued exploration of the quinazoline scaffold promises to yield new therapeutic innovations, and the foundational knowledge of intermediates like 7-Chloro-6-nitroquinazolin-4(3H)-one will remain paramount to these endeavors.

References

- BenchChem. (2025). An In-depth Technical Guide to the Physicochemical and Biological Profile of 7-Chloro-6-nitroquinoline. BenchChem.

- Supporting Information for a scientific publication.

- Kummari, S. et al. (2019). Isolation and structural characterization of degradation products of afatinib dimaleate by LC-Q-TOF/MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis.

- Asif, M. (2014).

- Rosell, R. et al. (2014).

- Zhang, Y. et al. (2010). 7-Fluoro-6-nitroquinazolin-4(3H)-one. PMC - NIH.

- Son, N. T. et al. (2018). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. MDPI.

- Millar, R. W. et al. (2008). Scheme 57: Attempted Nitration of 2-Methyl-4(3H)-quinazolinone.

- Al-Suwaidan, I. A. et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. PMC - PubMed Central.

- Windle, T. A. et al. (2014).

- BenchChem. (2025). An In-Depth Technical Guide to the Synthesis of 7-Chloro-6-nitroquinoline. BenchChem.

- ResearchGate. (n.d.). Route A: Synthesis of 7-bromo-6-chloroquinazolin-4(3H)-one.

- ResearchGate. (n.d.).

- ChemicalBook. (n.d.). 7-CHLORO-6-NITROQUINAZOLIN-4(3H)-ONE.

- PubChem. (n.d.). 7-Chloro-6-nitro-4-quinazolinol.

- ResearchGate. (n.d.).

- Tsai, C. M. et al. (2018).

- Organic Chemistry Portal. (n.d.). Synthesis of quinazolines.

- Sigma-Aldrich. (n.d.). 7-Chloro-6-nitro-4(3H)quinazolinone 97%.

- ChemicalBook. (n.d.). 7-CHLORO-6-NITROQUINAZOLIN-4(3H)-ONE CAS#.

- CLEARSYNTH. (n.d.).

- Oakwood Chemical. (n.d.). 7-Chloro-6-nitroquinazolin-4(3H)-one.

- Yang, J. C. H. et al. (2015). Selectivity profile of afatinib for EGFR-mutated non-small-cell lung cancer. RSC Publishing.

- PubChemLite. (n.d.). 7-chloro-6-nitro-4-quinazolinol (C8H4ClN3O3).

Sources

- 1. Antibody-assisted target identification reveals afatinib, an EGFR covalent inhibitor, down-regulating ribonucleotide reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clinical Pharmacokinetics and Pharmacodynamics of Afatinib - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinazoline synthesis [organic-chemistry.org]

- 5. 7-Chloro-6-nitro-4-quinazolinol | C8H4ClN3O3 | CID 135687504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Selectivity profile of afatinib for EGFR-mutated non-small-cell lung cancer - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 7-Fluoro-6-nitroquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Spectral Characterization of 7-Chloro-6-nitroquinazolin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

7-Chloro-6-nitroquinazolin-4(3H)-one is a key heterocyclic compound with significant relevance in medicinal chemistry and pharmaceutical development. Its structural scaffold is a cornerstone in the synthesis of targeted cancer therapies, most notably as a critical intermediate in the manufacture of Afatinib, a potent tyrosine kinase inhibitor.[1] A comprehensive understanding of its spectral properties is paramount for ensuring the identity, purity, and quality of this important building block in the drug development pipeline.

This technical guide provides a detailed overview of the spectral characterization of 7-Chloro-6-nitroquinazolin-4(3H)-one, offering insights into the theoretical underpinnings and practical application of various spectroscopic techniques. The methodologies and data presented herein are designed to serve as a definitive reference for researchers engaged in the synthesis, analysis, and application of this compound.

Physicochemical Properties

| Property | Value | Source |

| Chemical Formula | C₈H₄ClN₃O₃ | |

| Molecular Weight | 225.59 g/mol | [2] |

| CAS Number | 53449-14-2 | [2] |

| Appearance | Pale yellow to light brown powder | [3] |

| Melting Point | >300 °C | [3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR (Proton NMR) Spectroscopy

Proton NMR provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. The aromatic region of the ¹H NMR spectrum of 7-Chloro-6-nitroquinazolin-4(3H)-one is particularly informative.

Expected ¹H NMR Spectral Data (DMSO-d₆, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.8 | Broad Singlet | 1H | N-H (3-position) |

| ~8.7 | Singlet | 1H | H-5 |

| ~8.3 | Singlet | 1H | H-8 |

| ~8.0 | Singlet | 1H | H-2 |

Note: The provided ¹H NMR data is based on publicly available spectra. Actual chemical shifts may vary slightly depending on the solvent, concentration, and instrument. A broad singlet for the N-H proton is expected due to quadrupole broadening and potential hydrogen exchange.

Causality of Experimental Choices:

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent solvent for this class of compounds, as it can effectively dissolve the polar quinazolinone structure and its N-H proton is readily observable.

-

Field Strength: A high-field NMR spectrometer (400 MHz or higher) is recommended to achieve optimal resolution of the aromatic protons.

¹³C NMR (Carbon NMR) Spectroscopy

Carbon NMR provides information about the different carbon environments within the molecule. Due to the limited public availability of an experimentally obtained ¹³C NMR spectrum for 7-Chloro-6-nitroquinazolin-4(3H)-one, the following data is predicted based on the analysis of structurally similar quinazolinone derivatives and general principles of NMR spectroscopy.

Predicted ¹³C NMR Spectral Data (DMSO-d₆, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C-4 (Carbonyl) |

| ~155 | C-2 |

| ~150 | C-8a |

| ~145 | C-6 |

| ~138 | C-7 |

| ~128 | C-5 |

| ~125 | C-4a |

| ~118 | C-8 |

Expert Insights:

The electron-withdrawing effects of the nitro and chloro groups, as well as the carbonyl and imine functionalities, will significantly influence the chemical shifts of the aromatic carbons. The C-4 carbonyl carbon is expected to be the most downfield-shifted signal. The carbons directly attached to or in close proximity to the electron-withdrawing groups (C-6 and C-7) will also exhibit downfield shifts.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound. It also offers structural insights through the analysis of fragmentation patterns.

Expected Mass Spectrometry Data:

-

Molecular Ion (M⁺): m/z ≈ 225.0 (for ³⁵Cl) and 227.0 (for ³⁷Cl) in an approximate 3:1 ratio, confirming the presence of one chlorine atom.

-

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula (C₈H₄ClN₃O₃).

Plausible Fragmentation Pathway:

The quinazolinone ring system is relatively stable; however, fragmentation can be initiated by the loss of the nitro group (NO₂) or through characteristic cleavages of the heterocyclic ring.

Caption: Plausible mass spectrometry fragmentation pathways.

Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected FT-IR Absorption Bands (KBr Pellet):

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3200-3000 | N-H | Stretching |

| 3100-3000 | Aromatic C-H | Stretching |

| ~1680 | C=O (Amide) | Stretching |

| ~1610 | C=N | Stretching |

| 1550-1500, 1350-1300 | N-O (Nitro group) | Asymmetric & Symmetric Stretching |

| ~1480 | Aromatic C=C | Stretching |

| ~850 | C-Cl | Stretching |

Self-Validating Protocol for FT-IR Analysis:

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the sample. The KBr must be thoroughly dried to avoid interference from water absorption bands.

-

Background Scan: Perform a background scan with an empty sample compartment to account for atmospheric CO₂ and water vapor.

-

Sample Scan: Acquire the spectrum of the sample.

-

Data Interpretation: The presence of a strong absorption around 1680 cm⁻¹ (C=O), characteristic N-H stretching, and strong bands corresponding to the nitro group would provide strong evidence for the 7-Chloro-6-nitroquinazolin-4(3H)-one structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended conjugation of the quinazolinone ring system, coupled with the presence of chromophoric groups like the nitro group, will result in characteristic absorption maxima.

Expected UV-Vis Absorption Maxima (in Methanol or Ethanol):

Experimental Workflows

The following diagrams illustrate the logical workflows for the comprehensive spectral characterization of 7-Chloro-6-nitroquinazolin-4(3H)-one.

Caption: Overall workflow for synthesis and spectral characterization.

Caption: Logical flow for multi-technique spectral analysis.

Conclusion

The spectral characterization of 7-Chloro-6-nitroquinazolin-4(3H)-one is a critical step in its application as a pharmaceutical intermediate. A combination of NMR, MS, FT-IR, and UV-Vis spectroscopy provides a comprehensive and self-validating system for confirming its structure and purity. This guide has outlined the expected spectral data and the underlying principles for their interpretation, providing researchers with a solid foundation for their analytical endeavors. The methodologies described herein are designed to ensure the highest level of scientific integrity and trustworthiness in the characterization of this important molecule.

References

-

PubChem. 7-Chloro-6-nitro-4-quinazolinol. [Link]

-

Sarex. 6-Nitro-7-chloro-4-hydroxy quinazoline. [Link]

-

Nguyen, T. H. L., et al. (2020). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Molbank, 2020(4), M1168. [Link]

Sources

- 1. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 7-Chloro-6-nitro-4(3H)quinazolinone 97 53449-14-2 [sigmaaldrich.com]

- 3. 6-Nitro-7-chloro-4-hydroxy quinazoline [sarex.com]

The Nitro-Quinazolinone Scaffold: A Comprehensive Technical Guide to its Synthesis, Biological Activity, and Therapeutic Potential

Introduction: The Quinazolinone Core and the Impact of Nitro-Functionalization

The quinazolinone scaffold, a fused bicyclic system of benzene and pyrimidine rings, represents a privileged structure in medicinal chemistry. Its derivatives have demonstrated a vast array of pharmacological activities, leading to the development of several clinically approved drugs.[1] The introduction of a nitro group (-NO₂) to this versatile core profoundly influences its physicochemical properties and biological activity. This electron-withdrawing group can modulate the molecule's reactivity, lipophilicity, and ability to interact with biological targets, often enhancing its therapeutic potential.[2] This guide provides an in-depth exploration of the synthesis, multifaceted biological activities, and structure-activity relationships of nitro-substituted quinazolinones, offering valuable insights for researchers and drug development professionals.

Synthetic Strategies for Nitro-Substituted Quinazolinones

The synthesis of nitro-substituted quinazolinones can be achieved through various routes, typically involving the construction of the quinazolinone ring from nitro-substituted precursors.

General Synthetic Protocol: From Nitro-Anthranilic Acid

A common and versatile method involves the use of nitro-substituted anthranilic acid as a starting material. The general workflow is as follows:

Experimental Protocol: Synthesis of 6-Nitro-Substituted Quinazolinones

-

Acylation of Anthranilic Acid: 5-Nitroanthranilic acid is reacted with an appropriate acyl chloride (e.g., chloroacetyl chloride) in an inert solvent.

-

Cyclization to Benzoxazinone: The resulting N-acyl-nitro-anthranilic acid is then treated with a dehydrating agent, such as acetic anhydride, to induce cyclization and form the corresponding 6-nitro-benzoxazinone intermediate.

-

Condensation with Amines: The benzoxazinone intermediate is subsequently reacted with ammonia or a primary amine in a suitable solvent like ethanol or DMF. This step leads to the opening of the oxazinone ring followed by recyclization to yield the desired 3-substituted-6-nitro-4(3H)-quinazolinone.

A three-step synthesis of 6-amino-3(H)-quinazolin-4-ones has also been described, which involves the nitration of 3(H)-quinazolin-4-one, followed by reduction of the nitro group.[3]

Anticancer Activity: A Prominent Therapeutic Avenue

Nitro-substituted quinazolinones have emerged as a significant class of anticancer agents, exhibiting potent activity against a wide range of cancer cell lines. Their mechanism of action is often multifaceted, involving the inhibition of key enzymes in cancer cell signaling pathways.

Mechanism of Action: Targeting EGFR and Other Kinases

A primary mechanism underlying the anticancer effects of many nitro-substituted quinazolinones is the inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[4][5] EGFR is a crucial regulator of cell proliferation, survival, and metastasis, and its overactivity is a hallmark of many cancers.[4] The quinazolinone core acts as a scaffold that binds to the ATP-binding site of the EGFR kinase domain, while the nitro-substitution can enhance this interaction and contribute to the overall potency.[4][6] Some derivatives have also shown inhibitory activity against other kinases like VEGFR2, highlighting their potential as multi-targeted anticancer agents.[6]

Workflow for Evaluating Anticancer Activity

Caption: Workflow for Anticancer Evaluation of Nitro-Quinazolinones.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected nitro-substituted quinazolinone derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) | Reference |

| Compound IX | A549 (Lung) | 20.09 | Lapatinib | 11.98 | [4] |

| Compound X | MCF-7 (Breast) | 0.04 | Doxorubicin | 0.006 | [4] |

| Compound XI | A549 (Lung) | 65.12 | - | - | [4] |

| Compound 8a | MCF-7 (Breast) | 15.85 | Erlotinib | >100 | [7] |

| Compound 8a | SW480 (Colon) | 17.85 | Erlotinib | 17.52 | [7] |

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the nitro-substituted quinazolinone compounds for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound that inhibits cell growth by 50%.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Nitro-substituted quinazolinones have also demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.

Mechanism of Action and Structure-Activity Relationship

The antimicrobial mechanism of these compounds is not as well-defined as their anticancer action but is thought to involve the disruption of essential bacterial processes. Structure-activity relationship (SAR) studies have revealed that the position and nature of substituents on the quinazolinone ring are crucial for antimicrobial efficacy. For instance, substitutions at positions 2 and 3, and the presence of a halogen or nitro group at position 6, can enhance antimicrobial activity.[8] Compounds with para- and meta-nitro substituents have shown marked activity against Klebsiella pneumoniae.[8]

Quantitative Data: Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of representative nitro-substituted quinazolinone derivatives against various microbial strains.

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |

| Nitro-substituted quinazolinone 1 | Staphylococcus aureus | ≤0.5 | [2] |

| Nitro-substituted quinazolinone 1 | Vancomycin-resistant S. aureus | ≤0.5 | [2] |

| Nitro-substituted quinazolinone 1 | Linezolid-resistant S. aureus | ≤0.5 | [2] |

| Compound 20 (p-nitro phenyl) | Klebsiella pneumoniae | 0.5 mg/ml | [9] |

| Compound 20 (p-nitro phenyl) | Bacillus subtilis | 0.5 mg/ml | [9] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

-

Bacterial Culture: Prepare a standardized inoculum of the test microorganism.

-

Serial Dilution: Perform a serial two-fold dilution of the nitro-substituted quinazolinone compound in a suitable broth medium in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the standardized bacterial suspension.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Several nitro-substituted quinazolinone derivatives have been investigated for their anti-inflammatory properties, showing promise in mitigating inflammatory processes.

Mechanism of Action: COX Inhibition

A key mechanism underlying the anti-inflammatory effects of these compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[10][11] COX-2 is a central mediator of inflammation and pain, and its selective inhibition is a desirable therapeutic strategy. By inhibiting COX-2, nitro-substituted quinazolinones can reduce the production of pro-inflammatory prostaglandins.

Workflow for Evaluating Anti-inflammatory Activity

Caption: Workflow for Anti-inflammatory Evaluation.

Quantitative Data: Anti-inflammatory Activity

The following table summarizes the anti-inflammatory activity of selected nitro-substituted quinazolinone derivatives.

| Compound ID | Assay | Result | Reference Compound | Result | Reference |

| Compound QA-2 (2,4-dinitro) | Carrageenan-induced paw edema (% inhibition) | 82.75 | - | - | [12] |

| Compound QA-6 (2,4-dinitro) | Carrageenan-induced paw edema (% inhibition) | 81.03 | - | - | [12] |

| Compound 4b (p-nitro) | COX-2 Inhibition (IC₅₀) | Comparable to Celecoxib | Celecoxib | - | [10] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

-

Animal Acclimatization: Acclimatize male Wistar rats for one week before the experiment.

-

Compound Administration: Administer the test compounds (nitro-substituted quinazolinones) or the standard drug (e.g., diclofenac sodium) orally or intraperitoneally.

-

Carrageenan Injection: After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat to induce inflammation.

-

Paw Volume Measurement: Measure the paw volume at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Calculation of Inhibition: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.

Conclusion and Future Perspectives

Nitro-substituted quinazolinones represent a highly promising class of compounds with a diverse and potent range of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents warrants further investigation and development. The insights into their synthesis, mechanisms of action, and structure-activity relationships provided in this guide offer a solid foundation for the rational design of new and more effective therapeutic agents based on this versatile scaffold. Future research should focus on optimizing the lead compounds to improve their pharmacological profiles, including potency, selectivity, and pharmacokinetic properties, with the ultimate goal of translating these promising molecules into clinical applications.

References

-

Wei, L., et al. (Year). Nitro-Substituted-Azole Linked 4-Amino-quinazoline Derivatives. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI. [Link]

-

Sakr, A., et al. (Year). Design and synthesis of novel quinazolinones conjugated ibuprofen, indole acetamide, or thioacetohydrazide as selective COX-2 inhibitors: anti-inflammatory, analgesic and anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

(Author), (Year). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. DARU Journal of Pharmaceutical Sciences. [Link]

-

(Author), (Year). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Future Medicinal Chemistry. [Link]

-

(Author), (Year). Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Journal of Medicinal Chemistry. [Link]

-

(Author), (Year). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules. [Link]

-

Krishnarth, A., Verma, A., & Anurag, A. (Year). Synthesis and Anti-Inflammatory Activity of Some Novel Quinazolinone Derivatives. FABAD Journal of Pharmaceutical Sciences. [Link]

-

(Author), (Year). Synthesis of quinazolines. Organic Chemistry Portal. [Link]

-

(Author), (Year). Synthesis of 6-Substituted 3(H)-Quinazolin-4-Ones and Their Antimicrobial Activity. Pharmaceutical Chemistry Journal. [Link]

-

(Author), (Year). Synthesis of quinazolinones. Organic Chemistry Portal. [Link]

-

(Author), (Year). Design and Synthesis of Quinazolinone Derivatives as Anti-inflammatory Agents: Pharmacophore Modeling and 3D QSAR Studies. Letters in Drug Design & Discovery. [Link]

-

(Author), (Year). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. Journal of Molecular Structure. [Link]

-

(Author), (Year). Anticancer activity of targeted quinazoline derivatives. ResearchGate. [Link]

-

(Author), (Year). Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. Scientific Reports. [Link]

-

(Author), (Year). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules. [Link]

-

(Author), (Year). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Pharmaceuticals. [Link]

-

(Author), (Year). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Future Medicinal Chemistry. [Link]

-

(Author), (Year). Design and Synthesis of Quinazolinone Derivatives as Anti-inflammatory Agents: Pharmacophore Modeling and 3D QSAR Studies. ResearchGate. [Link]

- (Author), (Year). Preparation method of 6-nitro-4-substituted amino quinazoline derivative.

-

(Author), (Year). Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent. Journal of Molecular Structure. [Link]

-

(Author), (Year). Synthesis and Biological Evaluation of Quinazolinone Derivatives as Antibacterial and Anti-Inflammatory Agents. International Journal of Engineering and Applied Sciences. [Link]

-

(Author), (Year). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Medicinal Chemistry. [Link]

-

(Author), (Year). Structure-activity relationships of novel 2-substituted quinazoline antibacterial agents. Bioorganic & Medicinal Chemistry Letters. [Link]

-

(Author), (Year). Antibacterial activity (MIC values μg/mL) of compounds 2–5 and of reference antibiotics. ResearchGate. [Link]

-

(Author), (Year). Quinazoline derivatives: synthesis and bioactivities. Molecules. [Link]

-

Singh, A., et al. (Year). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical and Pharmacology Journal. [Link]

Sources

- 1. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design and synthesis of novel quinazolinones conjugated ibuprofen, indole acetamide, or thioacetohydrazide as selective COX-2 inhibitors: anti-inflammatory, analgesic and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benthamscience.com [benthamscience.com]

- 12. dergi.fabad.org.tr [dergi.fabad.org.tr]

Literature review of 7-Chloro-6-nitroquinazolin-4(3H)-one derivatives

An In-depth Technical Guide to the Synthesis, Properties, and Biological Applications of 7-Chloro-6-nitroquinazolin-4(3H)-one Derivatives

Abstract

The quinazolin-4(3H)-one scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous therapeutic agents. The specific substitution pattern of 7-chloro-6-nitro introduces unique electronic and steric properties, making 7-chloro-6-nitroquinazolin-4(3H)-one a versatile intermediate for the synthesis of novel bioactive molecules. This technical guide provides a comprehensive review of the synthesis, chemical derivatization, and diverse biological activities of this compound class. We delve into detailed synthetic protocols, explore key biological targets including protein kinases and microbial enzymes, and analyze structure-activity relationships that govern their therapeutic potential. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for the discovery of new therapeutic agents.

Introduction: The Quinazolinone Core and the Significance of 7-Chloro-6-nitro Substitution

Quinazolin-4(3H)-ones are bicyclic heterocyclic compounds that are isosteric with purines, allowing them to interact with a wide array of biological targets. This scaffold is present in many biologically active compounds with applications as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents[1][2]. The therapeutic versatility of the quinazolinone ring system stems from its rigid structure and the multiple sites available for chemical modification, which allows for the fine-tuning of pharmacological properties.

The 7-chloro-6-nitroquinazolin-4(3H)-one core is of particular interest in drug discovery. The chloro and nitro groups are strong electron-withdrawing substituents that significantly influence the reactivity and physicochemical properties of the molecule[3].

-

Enhanced Reactivity: The chloro group at position 7 serves as a good leaving group, facilitating nucleophilic aromatic substitution reactions to introduce a wide variety of functional groups.

-

Modulation of Biological Activity: The nitro group at position 6 can act as a hydrogen bond acceptor and its electron-withdrawing nature can modulate the binding affinity of the molecule to its biological targets. Furthermore, the nitro group can be reduced to an amino group, providing another handle for further derivatization.

This unique combination makes 7-chloro-6-nitroquinazolin-4(3H)-one a crucial building block for creating diverse chemical libraries and exploring new therapeutic avenues, particularly in oncology and infectious diseases[3][4].

Synthesis of the Core Scaffold: 7-Chloro-6-nitroquinazolin-4(3H)-one

The most common and scalable synthetic route to 7-chloro-6-nitroquinazolin-4(3H)-one begins with 2-amino-4-chlorobenzoic acid[5][6]. The synthesis proceeds through a multi-step process involving condensation, nitration, and in some pathways for further derivatives, a subsequent chlorination step[6][7].

Caption: General synthetic pathway to the 7-chloro-6-nitroquinazolin-4(3H)-one core and a key intermediate.

Experimental Protocol: Synthesis of 7-Chloro-6-nitroquinazolin-4(3H)-one

This protocol is a representative procedure based on established methodologies[6][7].

Step 1: Synthesis of 7-Chloroquinazolin-4(3H)-one

-

To a round-bottom flask, add 2-amino-4-chlorobenzoic acid (1.0 eq).

-

Add formamide (10 vol) and heat the mixture to reflux (approx. 160 °C) for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into cold water and stir. The product will precipitate.

-

Filter the solid precipitate, wash thoroughly with water, and dry under vacuum to yield 7-chloroquinazolin-4(3H)-one.

Step 2: Nitration to Yield 7-Chloro-6-nitroquinazolin-4(3H)-one

-

Carefully add concentrated sulfuric acid (5 vol) to a flask and cool it in an ice bath to 0-5 °C.

-

Slowly add the 7-chloroquinazolin-4(3H)-one (1.0 eq) from Step 1 to the cold sulfuric acid while stirring, ensuring the temperature remains below 10 °C.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2 vol) in a separate flask, keeping it cool.

-

Add the nitrating mixture dropwise to the quinazolinone solution, maintaining the temperature between 0-5 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice. The product will precipitate.

-

Filter the resulting solid, wash extensively with cold water until the filtrate is neutral, and dry under vacuum to obtain the final product, 7-chloro-6-nitroquinazolin-4(3H)-one.

Synthetic Derivatization Strategies

The 7-chloro-6-nitroquinazolin-4(3H)-one scaffold offers multiple positions for chemical modification, primarily at the N-3, C-4, and C-7 positions.

Caption: Key derivatization strategies for the 7-chloro-6-nitroquinazolin-4(3H)-one scaffold.